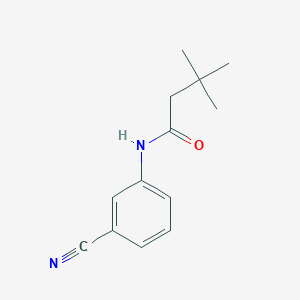

N-(3-cyanophenyl)-3,3-dimethylbutanamide

Description

N-(3-cyanophenyl)-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide backbone linked to a 3-cyanophenyl group.

Properties

IUPAC Name |

N-(3-cyanophenyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)8-12(16)15-11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWFUHFQDBALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-cyanophenylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-cyanophenylamine+3,3-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-cyanophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-cyanophenyl)-3,3-dimethylbutanamide and related compounds:

Key Observations

Substituent Effects: Electron-withdrawing groups (e.g., CN, Br, Cl, CF₃) enhance thermal and chemical stability but may reduce solubility in polar solvents. Electron-donating groups (e.g., acetyl, methyl) increase reactivity for further functionalization. The acetyl group in N-(4-acetylphenyl)-3,3-dimethylbutanamide allows participation in condensation or nucleophilic addition reactions .

Amide vs. Thioamide :

- Replacing the amide oxygen with sulfur (as in 5T) alters hydrogen-bonding capacity and lipophilicity, which can enhance transmembrane anion transport efficiency .

MMV1557817’s trifluorobiphenyl and hydroxyamino-oxoethyl groups enable dual enzyme inhibition, whereas simpler derivatives (e.g., N-(2-ethylphenyl)-3,3-dimethylbutanamide) lack reported bioactivity .

Synthetic Feasibility :

- Thioamide derivatives (e.g., 5T) achieve high yields (up to 95.1%) via straightforward protocols, while more complex molecules (e.g., MMV1557817) require multi-step synthesis, impacting scalability .

Research Findings and Implications

- Medicinal Chemistry: The antiplasmodial activity of MMV1557817 underscores the importance of fluorinated aromatic systems in drug design.

- Material Science : Thioamide derivatives (e.g., 5T) demonstrate utility in anion transport, likely due to their ability to form stable supramolecular assemblies via sulfur interactions .

- Synthetic Methodology : The general procedure for α-oxoketene S,S-acetal synthesis (e.g., compound 7c) provides a template for diversifying the 3,3-dimethylbutanamide scaffold, enabling rapid generation of analogs for structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.